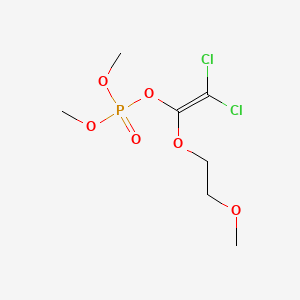
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester is an organophosphate compound known for its diverse applications in various fields. This compound is characterized by its unique chemical structure, which includes a phosphoric acid esterified with a dichlorovinyl group and a methoxyethoxy group. It is often used in scientific research and industrial applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be achieved through several methods:
Synthetic Routes: One common method involves the reaction of 2,2-dichloroethanol with phosphorus oxychloride in the presence of a base to form the intermediate dichlorovinyl phosphate. This intermediate is then reacted with methoxyethanol under controlled conditions to yield the final product.
Industrial Production: Industrially, the compound can be produced by the reaction of dimethyl phosphite with 2,2-dichloro-1-(2-methoxyethoxy)ethylene in the presence of a catalyst. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphoric acid esters with reduced chlorovinyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as an enzyme inhibitor, affecting various biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorylation processes.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This interaction affects various cellular pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Phosphoric acid, (2,2-dichloro-1-(2-methoxyethoxy)vinyl) dimethyl ester can be compared with other similar organophosphate compounds:
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate): Both compounds share a similar dichlorovinyl group, but differ in their ester groups. Dichlorvos is widely used as an insecticide.
Dimethyl 2,2-dichloroethenyl phosphate: This compound is structurally similar but lacks the methoxyethoxy group, leading to different reactivity and applications.
Phosphoric acid, 2,2-dichloro-1-methylethenyl dimethyl ester: This compound has a similar phosphoric acid ester structure but with a different vinyl group, affecting its chemical properties and uses.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.
Properties
CAS No. |
3279-50-3 |
|---|---|
Molecular Formula |
C7H13Cl2O6P |
Molecular Weight |
295.05 g/mol |
IUPAC Name |
[2,2-dichloro-1-(2-methoxyethoxy)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C7H13Cl2O6P/c1-11-4-5-14-7(6(8)9)15-16(10,12-2)13-3/h4-5H2,1-3H3 |
InChI Key |
CVPRKZNVEOGVFR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=C(Cl)Cl)OP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















